Methane, chlorodinitroiodo-
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Overview
Description
Methane, chlorodinitroiodo- is a chemical compound characterized by the presence of methane bonded to chlorine, dinitro, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methane, chlorodinitroiodo- typically involves the halogenation of methane under controlled conditions. The process may include the use of chlorine and iodine in the presence of a catalyst to facilitate the substitution reactions. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of methane, chlorodinitroiodo- may involve large-scale halogenation processes where methane is exposed to chlorine and iodine gases in a controlled environment. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methane, chlorodinitroiodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with other chemical species.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens (e.g., bromine, fluorine) and catalysts like iron or aluminum chloride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution Reactions: Products may include various halogenated methane derivatives.
Oxidation Reactions: Products can include higher oxidation state compounds like chlorodinitromethane.
Reduction Reactions: Products may include lower oxidation state compounds such as iodinated methane derivatives.
Scientific Research Applications
Methane, chlorodinitroiodo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methane, chlorodinitroiodo- involves its interaction with molecular targets through its reactive functional groups. The chlorine, dinitro, and iodine groups can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved may include radical formation, nucleophilic substitution, and electrophilic addition, depending on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
- Methane, chlorodinitrofluoro-
- Methane, chlorodinitrobromo-
- Methane, chlorodinitrochloro-
Comparison: Methane, chlorodinitroiodo- is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs
Properties
CAS No. |
40956-65-8 |
---|---|
Molecular Formula |
CClIN2O4 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
chloro-iodo-dinitromethane |
InChI |
InChI=1S/CClIN2O4/c2-1(3,4(6)7)5(8)9 |
InChI Key |
KQQOMBMZONPEKY-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])([N+](=O)[O-])(Cl)I |
Origin of Product |
United States |
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